![molecular formula C25H32N4O6S2 B324387 N,N'-BIS[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANEDIAMIDE](/img/structure/B324387.png)
N,N'-BIS[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANEDIAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide: is a complex organic compound characterized by the presence of pyrrolidine and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)aniline with pentanedioyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Applications De Recherche Scientifique
N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and sulfonyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide
- Pyrrolidin-2-one derivatives
- Pyrrolidin-2,5-diones
Uniqueness
N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide is unique due to its dual pyrrolidine-sulfonyl functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H32N4O6S2 |
|---|---|
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
N,N//'-bis(4-pyrrolidin-1-ylsulfonylphenyl)pentanediamide |
InChI |
InChI=1S/C25H32N4O6S2/c30-24(26-20-8-12-22(13-9-20)36(32,33)28-16-1-2-17-28)6-5-7-25(31)27-21-10-14-23(15-11-21)37(34,35)29-18-3-4-19-29/h8-15H,1-7,16-19H2,(H,26,30)(H,27,31) |
Clé InChI |
JXKJEYBETYRLJS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorobenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324310.png)
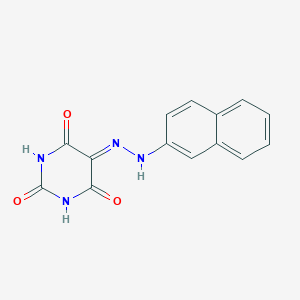

![2,5-dimethyl-N-[(E)-(2-methylindol-3-ylidene)methyl]aniline](/img/structure/B324314.png)
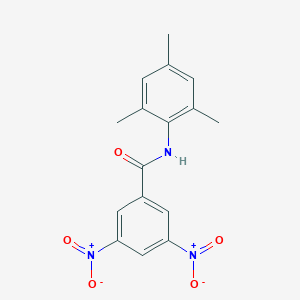
![(6E)-6-[(3,4-dimethylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B324317.png)
![N-(3-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324319.png)
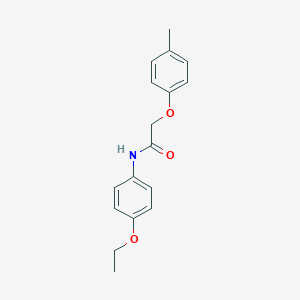
![(6E)-6-[(4-benzoylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B324322.png)
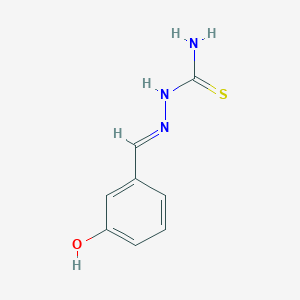
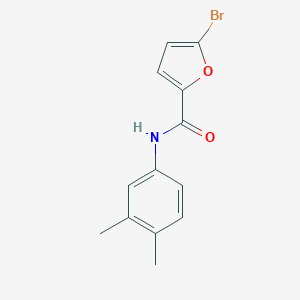
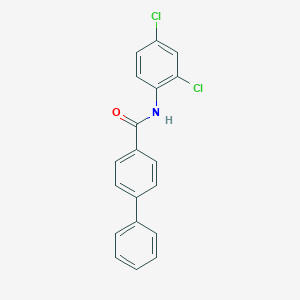
![N-{3-[(2-thienylcarbonyl)amino]propyl}-2-thiophenecarboxamide](/img/structure/B324329.png)
![N-[3-(2-furoylamino)propyl]-2-furamide](/img/structure/B324330.png)
